molecular formula C7H5N3O2 B105581 Pyrido[3,2-d]pyrimidine-2,4-diol CAS No. 37538-68-4

Pyrido[3,2-d]pyrimidine-2,4-diol

Cat. No.: B105581
CAS No.: 37538-68-4
M. Wt: 163.13 g/mol
InChI Key: BJLUORNGPCXNHM-UHFFFAOYSA-N
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Description

Pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with hydroxyl groups at the 2 and 4 positions. This compound is of significant interest due to its potential biological and pharmacological activities. Pyrido[3,2-d]pyrimidine derivatives have been studied for their therapeutic potential in various diseases, including cancer and inflammatory conditions .

Mechanism of Action

Target of Action

Pyrido[3,2-d]pyrimidine-2,4-diol, also known as Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been found to interact with several targets. The most frequently mentioned biological targets of pyrido[3,2-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound acts as an ATP-competitive and highly selective PI3Kδ inhibitor . This means it competes with ATP for binding to the PI3Kδ enzyme, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival .

Biochemical Pathways

The compound’s action on its targets affects several biochemical pathways. For instance, inhibition of PI3Kδ can disrupt the PI3K/AKT/mTOR pathway, which is often overactive in many types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s worth noting that its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This characteristic can enhance its bioavailability and efficacy.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival . This can potentially lead to a reduction in the size and growth rate of tumors in the context of cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s lipophilicity can influence its ability to cross cell membranes and reach its targets within the cell .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pyrido[3,2-d]pyrimidine-2,4-diol are largely tied to its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are complex and involve interactions with various enzymes and cofactors .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrido[3,2-d]pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include functionalized pyrido[3,2-d]pyrimidine derivatives with potential biological activities. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrido[3,2-d]pyrimidines .

Scientific Research Applications

Pyrido[3,2-d]pyrimidine-2,4-diol has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,2-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1H-pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLUORNGPCXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344317
Record name Pyrido[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37538-68-4
Record name Pyrido[3,2-d]pyrimidine-2,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37538-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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